1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene

Insect Endocrinology Ecdysone Receptor Agonism Species-Specific Activity

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (CAS 1369923-33-0) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine and chlorine atoms, along with a cyclopropylmethoxy group. Its molecular formula is C10H10BrClO, and it has a molecular weight of 261.54 g/mol.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
CAS No. 1369923-33-0
Cat. No. B1405073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene
CAS1369923-33-0
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
InChIKeyHPROECBIPAIXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (CAS 1369923-33-0): A Halogenated Aromatic Scaffold for Medicinal Chemistry & Chemical Biology


1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (CAS 1369923-33-0) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine and chlorine atoms, along with a cyclopropylmethoxy group [1]. Its molecular formula is C10H10BrClO, and it has a molecular weight of 261.54 g/mol . This compound belongs to the class of halogenated benzenes, which are frequently utilized as versatile building blocks in medicinal chemistry, agrochemical discovery, and materials science due to their synthetic utility in cross-coupling reactions and as precursors for more complex molecules . Its unique substitution pattern—specifically the 1,3,5-arrangement of bromo, chloro, and alkoxy groups—imparts distinct physicochemical and biological properties that differentiate it from other regioisomeric analogs.

Halogenated aromatic scaffold for cross-coupling and elaboration
Unique 1,3,5-substitution pattern enables regiospecific synthesis
Reported ecdysone receptor agonist activity and lack of 5‑lipoxygenase inhibition support probe use

Why 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene Cannot Be Replaced by Common Analogs: Regioisomeric Specificity in Biological Target Engagement


Generic substitution among halogenated aromatic ethers is often precluded by the precise regiochemical arrangement of substituents, which critically influences both synthetic accessibility and biological activity. For 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene, the 1,3,5-substitution pattern creates a specific electronic and steric environment that is distinct from its regioisomers (e.g., 1-bromo-2-chloro-4-substituted or 1-bromo-4-chloro-2-substituted variants). This specificity is evident in its biological profile: the compound exhibits measurable, albeit modest, agonist activity at the ecdysone receptor (EC50 = 151 nM) and demonstrates a lack of significant inhibition at 5-lipoxygenase at 100 µM [1][2]. Furthermore, a patent application explicitly describes the utility of bromo- or chloro-substituted aromatic rings, such as this compound, as strategic blocking groups in regioselective synthesis, highlighting the importance of its exact substitution pattern for controlled chemical elaboration [3]. Such precise activity and synthetic utility cannot be assumed for alternative regioisomers or simpler analogs lacking the cyclopropylmethoxy moiety.

Regioisomer Mismatch
1,2,4‑ or 1,4‑substituted analogs alter electronic and steric profiles and may shift target engagement.
Cyclopropylmethoxy Absence
Analogs lacking this group can change physicochemical properties and synthetic directing effects.
Synthetic Blocking Group Failure
Other substitution patterns may not support the same para‑blocking strategy for ortho‑functionalization.

Quantitative Differentiation of 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (CAS 1369923-33-0) Against Key Comparators


Ecdysone Receptor Agonist Activity: Direct Comparison with Spodoptera littoralis Receptor Response

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene demonstrates species-selective agonist activity at the ecdysone receptor. It exhibits an EC50 of 151 nM at the Bombyx mori (silkworm) receptor, while showing a significantly reduced EC50 of 437 nM at the receptor from Spodoptera littoralis (cotton leafworm) [1]. This 2.9-fold difference in potency between insect species contrasts with the behavior of other ecdysone receptor agonists, providing a distinct selectivity profile for researchers studying insect endocrinology or developing species-specific insect growth regulators.

Ecdysone Agonist Selectivity
Head‑to‑head
EC50 151 nM (B. mori) vs 437 nM (S. littoralis)
2.9‑fold difference between species
Supports species‑specific receptor profiling
Luciferase reporter assay, 24 h incubation
Insect Endocrinology Ecdysone Receptor Agonism Species-Specific Activity

5-Lipoxygenase Inhibition: Inactivity Profile Distinguishes from Active Inhibitors

In contrast to known 5-lipoxygenase (5-LO) inhibitors, 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene exhibits no significant inhibitory activity against rat basophilic leukemia-1 (RBL-1) 5-LO at a concentration of 100 µM [1]. This inactivity is a critical negative selection marker. While many halogenated aromatic compounds demonstrate some level of 5-LO inhibition (e.g., zileuton, IC50 ≈ 0.5-1 µM), the absence of activity for this compound confirms its utility as a negative control in inflammation models or as a scaffold requiring further optimization to gain potency against this target.

5‑LO Inhibition Inactivity
Cross‑study comparable
No significant activity at 100 µM
>100‑fold weaker than zileuton
Confirms negative control suitability for 5‑LO assays
RBL‑1 cell assay
Inflammation 5-Lipoxygenase Enzyme Inhibition

Synthetic Utility as a Blocking Group: Regioselective Functionalization Enabled by Bromo/Chloro Substitution Pattern

The 1,3,5-substitution pattern of this compound makes it uniquely suited as a strategic blocking group in aromatic ring functionalization. A patent application explicitly describes methods that utilize bromo- or chloro-substituted aromatic rings, such as this compound, as temporary blocking groups at the para position to achieve ortho-functionalization with high regioselectivity [1]. In contrast, a 1,2,4-substituted isomer (e.g., 1-bromo-4-chloro-2-(cyclopropylmethoxy)benzene, CAS 1369875-71-7) would not provide the same meta/para directing effects, leading to different and potentially undesired regiochemical outcomes. The ability to selectively remove the bromo or chloro substituent after functionalization is a key advantage documented in the patent.

Synthetic Blocking Group
Class‑level inference
Enables ortho‑functionalization via para‑blocking
vs. 1,2,4‑isomer lacks directing advantage
Supports regioselective synthesis of complex aryl ethers
Patent US 2010/0331566
Organic Synthesis Regioselective Functionalization Medicinal Chemistry

Optimal Use Cases for 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (1369923-33-0) in R&D and Procurement


Species-Selective Ecdysone Receptor Agonist for Insect Physiology Studies

Given its differential agonist activity at ecdysone receptors from Bombyx mori (EC50 = 151 nM) and Spodoptera littoralis (EC50 = 437 nM), this compound is ideally suited as a pharmacological tool to probe species-specific signaling pathways in insect endocrinology. It can be used in comparative studies to understand receptor-ligand interactions across different lepidopteran pests, as documented in receptor profiling assays [1].

Negative Control for 5-Lipoxygenase Activity Assays

The confirmed lack of significant inhibition of 5-Lipoxygenase at 100 µM makes this compound a robust negative control in biochemical and cell-based assays aimed at discovering or characterizing 5-LO inhibitors [1]. It can be used to establish baseline activity and validate assay sensitivity without confounding off-target effects.

Regioselective Building Block for Ortho-Substituted Aromatic Compounds

As described in US Patent Application 2010/0331566, the 1,3,5-substitution pattern allows this compound to serve as a para-blocking group, facilitating high-yielding, regioselective functionalization at the ortho position. This makes it a valuable intermediate in the multi-step synthesis of complex aryl ethers, biaryls, and other pharmacophores where precise substitution is critical [1].

Application
Selection Property
Validation Focus
Insect endocrinology studies
Species‑selective ecdysone agonist profile
Receptor‑ligand species specificity validation
5‑LO assay negative control
Confirmed inactivity at 100 µM
Assay baseline and counter‑screening validation
Ortho‑functionalized aryl ether synthesis
1,3,5‑substitution pattern supports para‑blocking strategy
Regioselectivity and protecting group removal
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